5-Bromoisoquinoline

概述

描述

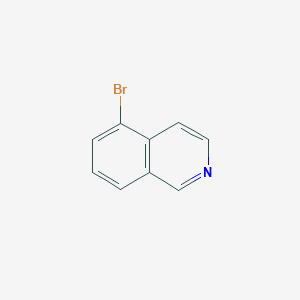

5-溴异喹啉是一种杂环芳香族有机化合物,其分子式为C9H6BrN。它是异喹啉的衍生物,其中一个溴原子取代了异喹啉环的第五位。 该化合物以其在有机合成和药物研究中的应用而闻名,因为其具有独特的化学性质 .

准备方法

合成路线和反应条件

5-溴异喹啉的合成通常涉及异喹啉的溴化。 一种常见的方法如下 :

用 N-溴代琥珀酰亚胺 (NBS) 溴化:

工业生产方法

5-溴异喹啉的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以实现更高的收率和纯度。 连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

5-溴异喹啉经历各种化学反应,包括:

-

取代反应

-

氧化和还原反应

试剂: 氧化剂(例如,高锰酸钾)或还原剂(例如,氢化铝锂)。

主要形成的产物

科学研究应用

Pharmaceutical Applications

5-Bromoisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, such as 5-bromo-8-nitroisoquinoline, are particularly important in drug development due to their biological activity.

- Anticancer Agents : Research has indicated that bromoisoquinoline derivatives exhibit anticancer properties. For instance, compounds derived from this compound have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of bromoisoquinoline derivatives, suggesting their utility in developing new antibiotics or antifungal agents .

- Neuroprotective Effects : There is emerging evidence that this compound and its derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for various chemical reactions:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed aminomethylation and amination reactions, facilitating the formation of primary arylamines from aryl halides . This application is significant for synthesizing complex organic molecules.

- Synthesis of Fluorescent Dyes : The compound is also used in synthesizing fluorescent materials, which are essential in various applications including biological imaging and sensors .

Material Science

Beyond pharmaceuticals, this compound finds applications in material science:

- Fluorescent Materials : The compound contributes to developing fluorescent dyes and materials, which are critical for applications in optoelectronics and display technologies .

- Polymer Chemistry : Its derivatives may be incorporated into polymers to enhance specific properties such as thermal stability or optical characteristics .

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing a series of this compound derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. The research highlighted structure-activity relationships that could guide future drug design efforts.

Case Study 2: Development of Antimicrobial Agents

Research on the antimicrobial efficacy of bromoisoquinoline derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The findings suggest potential pathways for developing new antibiotics amid rising resistance issues.

作用机制

5-溴异喹啉的作用机制涉及其与各种分子靶点和途径的相互作用。作为一种杂环化合物,它可以参与与生物分子的 π-π 相互作用、氢键和其他非共价相互作用。 这些相互作用可以调节酶、受体和其他蛋白质的活性,从而导致各种生物效应 .

相似化合物的比较

类似化合物

-

5-溴喹啉

- 结构相似,但在喹啉环的第五位取代了一个溴原子。

- 用于类似的合成应用,并具有可比的化学性质 .

-

6-溴异喹啉

- 溴原子取代了异喹啉环的第六位。

- 由于溴原子的位置,表现出不同的反应性和应用 .

-

4-溴异喹啉

- 溴原子取代了异喹啉环的第四位。

- 用于不同的合成路线,并具有独特的化学性质 .

5-溴异喹啉的独特性

5-溴异喹啉的独特性在于其特定的取代模式,这影响了它的反应性和应用。 溴原子在第五位的取代位置允许选择性反应和特定衍生物的形成,这些衍生物在药物和化学研究中很有价值 .

生物活性

5-Bromoisoquinoline (5-BrIQ) is a heterocyclic aromatic compound characterized by its molecular formula C₉H₆BrN and a CAS number of 34784-04-8. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antibacterial, and other therapeutic properties. This article presents a comprehensive overview of the biological activity of this compound, summarizing key findings from recent studies, structural comparisons, and potential applications.

Chemical Structure and Properties

This compound features a bromine atom at the fifth position of the isoquinoline ring. This substitution significantly influences its reactivity and biological properties. The compound is a white crystalline solid with a melting point of 83-87 °C. Its structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities. Below are some notable findings:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity. One study reported that certain derivatives exhibited IC50 values as low as 0.59 µM against specific cancer cell lines .

- Antibacterial and Antifungal Properties : this compound has also been evaluated for its antibacterial and antifungal activities. It has shown effective inhibition against pathogens such as Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) reported at 64.0 μg/mL .

- Mechanism of Action : The mechanism underlying the biological activity of this compound is not fully understood; however, its structural similarity to other bioactive compounds suggests potential interactions with key molecular targets such as NADPH-dependent quinone oxidoreductase (NQO1), which is involved in cellular redox processes .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in determining its biological activity. A comparative analysis with related compounds provides insight into how modifications can influence efficacy:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Isoquinoline | Parent Compound | Basic structure without substitution |

| 5-Chloroisoquinoline | Halogenated Derivative | Similar reactivity but with chlorine |

| 6-Bromoisoquinoline | Isomer | Different substitution pattern |

| 5-Bromo-8-nitroisoquinoline | Nitro Derivative | Enhanced biological activity |

The presence of the bromine atom enhances electrophilic characteristics, allowing for diverse functionalization opportunities that are crucial for drug design and synthesis.

Case Studies

- Anticancer Activity : A study focused on synthesizing derivatives of this compound to evaluate their anticancer properties against various cell lines, including MDA-MB-231 and A549. Results indicated that specific substitutions at the C-7 position could enhance activity, with some derivatives showing improved efficacy compared to the parent compound .

- Antibacterial Efficacy : Research highlighted the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Emerging studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways, although further research is needed to elucidate these mechanisms .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoisoquinoline, and how can its purity be validated?

- Synthesis : Direct bromination of isoquinoline using Br₂/Ag₂SO₄ in H₂SO₄ yields this compound as the major product, with minor 8-substituted isomers . Alternative methods include palladium-catalyzed cross-coupling reactions, as described in Organic Syntheses .

- Characterization : Validate purity via melting point (83–87°C) , NMR (¹H/¹³C), and HPLC analysis. New compounds require elemental analysis and high-resolution mass spectrometry (HRMS) to confirm identity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound derivatives?

- Use ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting) and ¹³C NMR to identify bromine-induced deshielding effects. Pair with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) . For novel derivatives, X-ray crystallography resolves structural ambiguities .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- The electron-withdrawing bromine at position 5 activates the ring toward electrophilic attacks but may sterically hinder bulky nucleophiles. Kinetic studies under varying temperatures (e.g., 25–80°C) and solvents (DMF vs. THF) can quantify these effects .

Advanced Research Questions

Q. Why does this compound exhibit lower enantioselectivity compared to 4-Bromoisoquinoline in asymmetric sulfide oxidations?

- Mechanistic Insight : The bromine position alters the catalyst’s chiral environment. For example, Ti(OiPr)₄-mediated sulfoxidations with this compound achieve only 28% enantiomeric excess (ee) due to suboptimal ligand-metal coordination, whereas 4-Bromoisoquinoline improves ee to 54% .

- Experimental Design : Compare reaction outcomes using circular dichroism (CD) spectroscopy and density functional theory (DFT) calculations to map steric/electronic interactions .

Q. How can contradictory data on methanol’s role in this compound-mediated oxidations be resolved?

- Case Study : Adding methanol to this compound systems reduces ee (2–6%), but enhances ee in 4-Bromoisoquinoline systems (17% → 23%). Probe solvent polarity’s impact via kinetic isotopic experiments (e.g., CD₃OH vs. CH₃OH) and monitor overoxidation byproducts (e.g., sulfones) via GC-MS .

Q. What strategies optimize the chemoselectivity of this compound in multi-step syntheses?

- Methodology : Use substoichiometric H₂O₂ (1.1 equiv) to minimize overoxidation. Pair with in-situ IR spectroscopy to track intermediate formation (e.g., sulfoxides vs. sulfones) . For scale-up, employ flow chemistry to control exothermicity and byproduct formation .

Q. How do substituent electronic effects at position 5 impact catalytic cycles in cross-coupling reactions?

- Data-Driven Approach : Compare turnover frequencies (TOF) of this compound with electron-donating (e.g., 5-Me) or electron-withdrawing (e.g., 5-NO₂) analogs. Electrochemical studies (cyclic voltammetry) reveal bromine’s role in stabilizing Pd(0) intermediates .

Q. Methodological and Analytical Considerations

Q. What experimental controls are critical when comparing this compound’s performance to other halogenated isoquinolines?

- Include internal standards (e.g., deuterated analogs) in NMR analyses. For reproducibility, document solvent drying methods, catalyst loading (mol%), and reaction atmosphere (N₂ vs. air) .

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

- Variations (e.g., 83–87°C vs. 85–89°C) may arise from polymorphic forms or impurities. Perform recrystallization in multiple solvents (hexane, ethanol) and characterize via differential scanning calorimetry (DSC) .

属性

IUPAC Name |

5-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJZJGYYTFQQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353035 | |

| Record name | 5-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-04-8 | |

| Record name | 5-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。